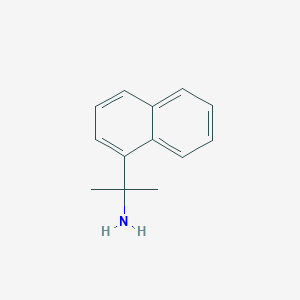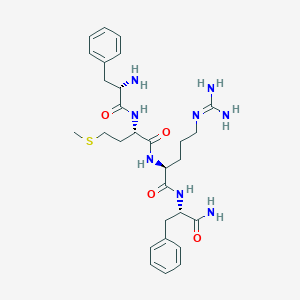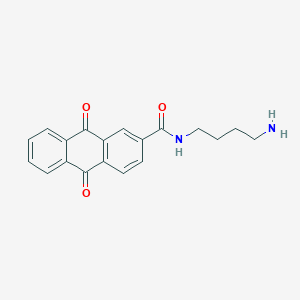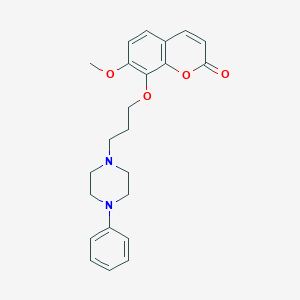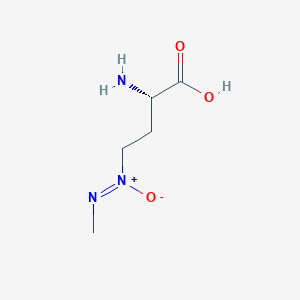
Azoxybacilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azoxybacilin is a chemical compound that has been extensively studied for its potential use as an antibiotic. This compound has shown promising results in scientific research and has been found to have a unique mechanism of action that makes it a potentially valuable addition to the arsenal of antibiotics currently available. In
Aplicaciones Científicas De Investigación
Antifungal Properties and Mode of Action
- Antifungal Activity : Azoxybacilin, derived from Bacillus cereus, exhibits significant antifungal properties, particularly against mycelial fungi like Aspergillus and yeast such as Saccharomyces cerevisiae. It does not show antibacterial activity, indicating its specificity as an antifungal agent (Aoki et al., 1994).
- Mode of Action : It inhibits the incorporation of sulfate into yeast cells, specifically impacting the induction of enzymes for sulfate assimilation. Azoxybacilin interferes with the regulation of sulfite reductase activity by affecting the transcriptional activation of genes responsible for sulfate assimilation (Aoki et al., 1996).
Chemical Synthesis and Structural Relationships
- Synthesis and Derivatives : The chemical synthesis of azoxybacilin and its derivatives has been achieved, providing insights into its structure-activity relationships. Derivatives like Ro 09-1824 exhibit more potent antifungal activity and a broader spectrum compared to azoxybacilin itself (Ohwada et al., 1994).
Therapeutic Potential and Design
- Antifungal Target Identification : By exploring the effects of azoxybacilin on mutant strains of fungi, it has been identified that azoxybacilin targets the sulfate assimilation pathway. This discovery paves the way for designing derivatives that can overcome limitations like antagonism by methionine (Aoki et al., 1995).
- Labelled Synthesis : The creation of labelled azoxybacilin, such as (3H)-azoxybacilin, has been achieved, which could be valuable for further research and development in antifungal therapy (Huguenin & Shimma, 1996).
Propiedades
Número CAS |
157998-96-4 |
|---|---|
Nombre del producto |
Azoxybacilin |
Fórmula molecular |
C5H11N3O3 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
[(3S)-3-amino-3-carboxypropyl]-methylimino-oxidoazanium |
InChI |
InChI=1S/C5H11N3O3/c1-7-8(11)3-2-4(6)5(9)10/h4H,2-3,6H2,1H3,(H,9,10)/t4-/m0/s1 |
Clave InChI |
KFZWEFIJHQUPCM-BYPYZUCNSA-N |
SMILES isomérico |
CN=[N+](CC[C@@H](C(=O)O)N)[O-] |
SMILES |
CN=[N+](CCC(C(=O)O)N)[O-] |
SMILES canónico |
CN=[N+](CCC(C(=O)O)N)[O-] |
Sinónimos |
Azoxybacilin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



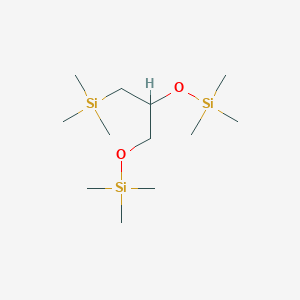
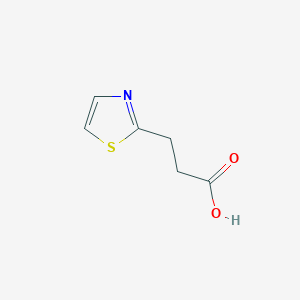
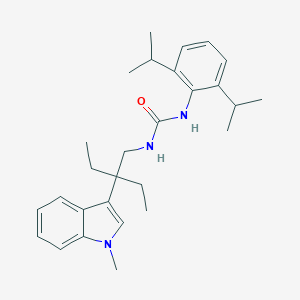
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
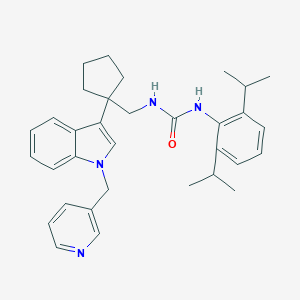
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
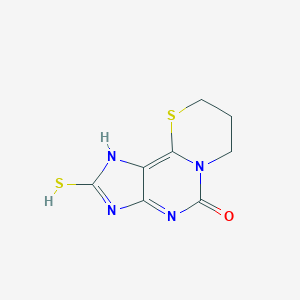
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
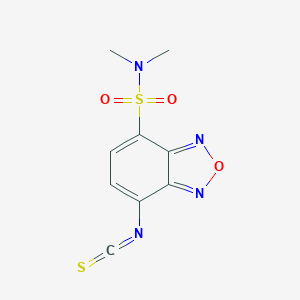
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
